![molecular formula C23H22N2O5 B2894949 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide CAS No. 1005298-29-2](/img/structure/B2894949.png)
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide, also known as Compound X, is a synthetic compound with potential therapeutic applications. In
科学的研究の応用
Anticancer Activity
Compounds with furan moieties, such as the one you’ve mentioned, have been studied for their potential anticancer properties. The presence of the furan ring system, especially when linked with other pharmacophoric groups, can lead to compounds with significant anticancer activity. For instance, furan-based compounds have been synthesized and shown to exhibit high activity against human liver carcinoma cells, with some compounds demonstrating IC50 values close to that of the reference drug doxorubicin .
Antiproliferative Effects
The structural motif of furan is also associated with antiproliferative effects. Research has indicated that furan derivatives can inhibit the proliferation of cancer cells, such as cervical cancer cell lines (HeLa). This is particularly important for the development of new therapeutic agents that can target and control the growth of cancerous cells .
Antioxidant Properties
Furan derivatives have been explored for their antioxidant activities. These compounds can act as free radical scavengers, thereby protecting cells from oxidative stress, which is a known factor in the progression of various diseases, including cancer and neurodegenerative disorders .
Antibacterial Activity
Recent advances in the synthesis of novel furan derivatives have highlighted their antibacterial potential. These compounds can be designed to target specific bacterial strains, offering a pathway to develop new antibiotics in an era where antibiotic resistance is a growing concern .
Drug Design and Synthesis
The compound’s structure is conducive to drug design and synthesis, particularly in the creation of hybrid structures that combine different pharmacophoric motifs. This approach can lead to the construction of new drugs with enhanced efficacy and reduced side effects .
Modified Nucleosides
Structurally modified nucleosides, including acyclic and C-nucleoside analogs, have shown a range of medicinal properties, such as antibiotic, antiviral, and antitumor activities. The compound , with its furan and benzamide components, could be a candidate for the synthesis of such modified nucleosides .
作用機序
Target of Action
Furan-based compounds have been known to interact with various biomolecules like proteins and amino acids .
Mode of Action
Furan-based compounds are known to undergo various chemical reactions, including oxidation and reduction . The presence of the azomethine nitrogen, C=N, in some furan-based compounds allows them to interact with metal ions, which can then interact with various biomolecules .
Biochemical Pathways
For instance, they can induce a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .
Pharmacokinetics
The molecular weight of the compound is 40644, which could influence its bioavailability .
Result of Action
Furan-based compounds are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen can affect the reactivity of furan-based compounds . Furthermore, the pH of the environment can influence the reactions involving these compounds .
特性
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-18-12-16(13-19(14-18)29-2)22(26)24-17-7-8-20-15(11-17)5-3-9-25(20)23(27)21-6-4-10-30-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXVICLZEGAHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。